2-Amino-5-[methoxy(phenyl)methyl]-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-[methoxy(phenyl)methyl]-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[methoxy(phenyl)methyl]-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide with methoxybenzaldehyde in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[methoxy(phenyl)methyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
2-Amino-5-[methoxy(phenyl)methyl]-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-[methoxy(phenyl)methyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Lacks the methoxy(phenyl)methyl group.
5-Methoxy-1,3,4-thiadiazole: Lacks the amino group.
2-Phenyl-1,3,4-thiadiazole: Lacks the methoxy and amino groups.
Uniqueness
2-Amino-5-[methoxy(phenyl)methyl]-1,3,4-thiadiazole is unique due to the presence of both the amino and methoxy(phenyl)methyl groups, which confer specific chemical and biological properties. This combination of functional groups allows for a diverse range of reactions and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H11N3OS |
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Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-[methoxy(phenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H11N3OS/c1-14-8(7-5-3-2-4-6-7)9-12-13-10(11)15-9/h2-6,8H,1H3,(H2,11,13) |
InChI Key |
UQMVOZVLLRFHCT-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)C2=NN=C(S2)N |
Origin of Product |
United States |
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